molecular formula C8H7Cl2NO2 B3019329 1,5-Dichloro-2-ethyl-4-nitrobenzene CAS No. 49709-30-0

1,5-Dichloro-2-ethyl-4-nitrobenzene

Cat. No.: B3019329
CAS No.: 49709-30-0
M. Wt: 220.05
InChI Key: MXQNFFXTXXKFEP-UHFFFAOYSA-N
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Description

1,5-Dichloro-2-ethyl-4-nitrobenzene is an organic compound with the molecular formula C8H7Cl2NO2. It is a derivative of benzene, characterized by the presence of two chlorine atoms, an ethyl group, and a nitro group attached to the benzene ring. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.

Safety and Hazards

“1,5-Dichloro-2-ethyl-4-nitrobenzene” is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Dichloro-2-ethyl-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1,5-dichloro-2-ethylbenzene using a

Properties

IUPAC Name

1,5-dichloro-2-ethyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-2-5-3-8(11(12)13)7(10)4-6(5)9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQNFFXTXXKFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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